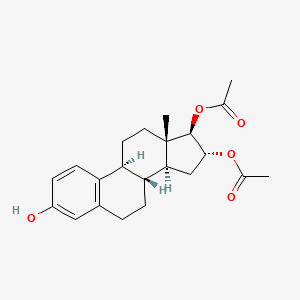

Estriol 16,17-diacetate

Descripción general

Descripción

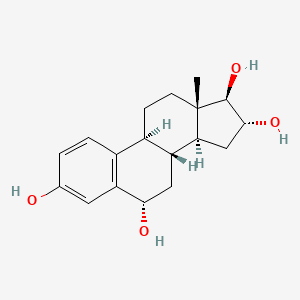

Estriol 16,17-diacetate, also known as 1,3,5(10)-Estratrien-3,16α,17β-triol 16,17-diacetate, is a chemical compound with the empirical formula C22H28O5 . Its CAS number is 805-26-5 .

Synthesis Analysis

Estriol 16,17-diacetate can be synthesized from estriol by refluxing or warming estriol with carboxylic acids . A more drastic condition can afford estriol 16, 17-diacylates . Transesterification can also yield the same results .Molecular Structure Analysis

The molecular weight of Estriol 16,17-diacetate is 372.45 . The SMILES string representation of its structure is [H][C@]12CC[C@]3©C@@H=O)C@@H[C@]1([H])CCc4cc(O)ccc24)OC©=O .Chemical Reactions Analysis

The reactions of estriol triacylates and estradiol diacylates with sodium borohydride give estriol 16, 17-diacylates . 3, 16α-Dihydroxyestra-1, 3, 5(10)-trien-17-one diacetate can be transformed into estriol 16-acetate by treatment with sodium borohydride .Physical And Chemical Properties Analysis

Estriol 16,17-diacetate has a molecular formula of C22H28O5 and a molecular weight of 372.45 .Aplicaciones Científicas De Investigación

Chemical and Physical Properties

Estriol 16,17-diacetate is a chemical compound with the empirical formula C22H28O5 . It has a molecular weight of 372.45 . This compound is also known by its synonym: 1,3,5(10)-Estratrien-3,16α,17β-triol 16,17-diacetate .

Production and Metabolism

Estriol (E3) is a dominant estrogen during pregnancy, and is secreted mainly by the placenta . E3 of fetal origin originates exclusively from the 16-hydroxylation of either dehydroepiandrosterone (DHEA) or DHEA sulfate (DHEAS) in the fetal liver, and is metabolized by steroid sulfatase in the placenta .

Clinical Applications

Estriol 16,17-diacetate has several clinical applications. It has been demonstrated to have utility as a biomarker to screen for disease , and to test for placental function . It is also used as a part of hormonal replacement therapy in the United Kingdom and European Union .

Therapeutic Indications

Research has shown that Estriol 16,17-diacetate can be used as a novel drug for human use . Its therapeutic indications are still being explored, and current research is further exploring its potential as a diagnostic and therapeutic tool .

Analytical Method Development

Estriol 16,17-Diacetate can be used for the analytical method development , method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Estriol .

Commercial Production

Estriol 16,17-diacetate is used during the commercial production of Estriol . It is an important compound in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

Estriol 16,17-diacetate primarily targets the estrogen receptors in the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .

Mode of Action

Estriol 16,17-diacetate interacts with its target receptors by binding to them . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

Biochemical Pathways

Estriol 16,17-diacetate affects the estrogenic pathways in the body . It is a hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position . During pregnancy, a large amount of estriol is produced by the placenta .

Pharmacokinetics

It is known that estrogens like estriol are resistant to biodegradation, hence their removal by conventional treatment systems is limited .

Result of Action

The molecular and cellular effects of Estriol 16,17-diacetate’s action are primarily related to its estrogenic activity. By binding to estrogen receptors and modulating gene transcription, it can influence a variety of physiological processes, including reproductive functions and the development of secondary sexual characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estriol 16,17-diacetate. For instance, it has been found that estriol can be removed from natural water by UV, UV/H2O2, UV/TiO2, and UV/O3 processes . Moreover, some of the byproducts of these degradation processes have been found to present chronic toxicity to aquatic organisms, demonstrating the risks of exposure .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRHRAOBVGHGFZ-BTOHRNCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estriol 16,17-diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)

![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)

![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)

![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)